molecular formula C15H25N5O4 B11392543 1-[2-(diethylamino)ethyl]-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

1-[2-(diethylamino)ethyl]-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11392543
M. Wt: 339.39 g/mol
InChI Key: MTIAAZFBFDTPDE-UHFFFAOYSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-7-(2,3-DIHYDROXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C15H25N5O4. This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids .

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-7-(2,3-DIHYDROXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. One common synthetic route includes the reaction of diethylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 2,3-dihydroxypropylamine. The final step involves cyclization and methylation to form the desired purine derivative . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-7-(2,3-DIHYDROXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved often include those related to nucleotide synthesis and degradation .

Comparison with Similar Compounds

Similar compounds include other purine derivatives like caffeine, theobromine, and theophylline. What sets 1-[2-(DIETHYLAMINO)ETHYL]-7-(2,3-DIHYDROXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique diethylaminoethyl and dihydroxypropyl groups, which confer distinct chemical properties and biological activities .

Conclusion

1-[2-(DIETHYLAMINO)ETHYL]-7-(2,3-DIHYDROXYPROPYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable subject of study.

Properties

Molecular Formula

C15H25N5O4

Molecular Weight

339.39 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H25N5O4/c1-4-18(5-2)6-7-20-14(23)12-13(17(3)15(20)24)16-10-19(12)8-11(22)9-21/h10-11,21-22H,4-9H2,1-3H3

InChI Key

MTIAAZFBFDTPDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(N=CN2CC(CO)O)N(C1=O)C

Origin of Product

United States

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